molecular formula C18H24N2O4 B2487739 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide CAS No. 899734-24-8

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide

Cat. No.: B2487739
CAS No.: 899734-24-8
M. Wt: 332.4
InChI Key: NVPOBNFVJSONPM-UHFFFAOYSA-N
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Description

N1-(1,4-dioxaspiro[44]nonan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide is a complex organic compound characterized by its unique spirocyclic structure

Properties

IUPAC Name

N'-(3,5-dimethylphenyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-12-7-13(2)9-14(8-12)20-17(22)16(21)19-10-15-11-23-18(24-15)5-3-4-6-18/h7-9,15H,3-6,10-11H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPOBNFVJSONPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NCC2COC3(O2)CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,4-dioxaspiro[44]nonan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide typically involves multiple steps One common approach is the reaction of 1,4-dioxaspiro[4The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also be considered to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target .

Biological Activity

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide is a synthetic compound characterized by its unique spirocyclic structure and oxalamide functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H26N2O5C_{19}H_{26}N_{2}O_{5} with a molecular weight of approximately 362.4 g/mol. The spirocyclic framework contributes to its structural complexity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC19H26N2O5C_{19}H_{26}N_{2}O_{5}
Molecular Weight362.4 g/mol
CAS Number899734-14-6

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The unique spirocyclic structure allows it to fit into binding sites on proteins or enzymes, potentially inhibiting their activity. The presence of the dimethylphenyl group may enhance its lipophilicity and facilitate cellular uptake.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism against these pathogens may involve disrupting cell wall synthesis or inhibiting essential metabolic pathways.

Neuroprotective Effects

Research has highlighted the neuroprotective potential of this compound in models of neurodegenerative diseases. In animal studies, it has demonstrated the ability to reduce oxidative stress and inflammation in neuronal cells, suggesting a role in protecting against conditions such as Alzheimer's disease.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines in activated immune cells. This activity may be beneficial in treating inflammatory disorders.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Antimicrobial Study : A study assessed the antimicrobial efficacy of various oxalamide derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent .
  • Neuroprotection Research : In a model of oxidative stress-induced neuronal damage, treatment with the compound resulted in a significant reduction in cell death compared to controls (p < 0.05). This suggests that the compound may modulate pathways involved in neuronal survival .
  • Anti-inflammatory Assay : A recent study evaluated the effect of this oxalamide on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages. The results showed a decrease in TNF-alpha and IL-6 levels by approximately 50% at a concentration of 10 µM .

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